Product packaging for 5-Acetoxymethyl-2'-deoxyuridine(Cat. No.:)

5-Acetoxymethyl-2'-deoxyuridine

Número de catálogo: B1278029
Peso molecular: 300.26 g/mol
Clave InChI: OUJHXQPAZJKUCY-IVZWLZJFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Overview of Nucleoside Analogs in Biomedical Science

Nucleoside analogs are a class of synthetic compounds that are structurally similar to naturally occurring nucleosides, the fundamental building blocks of DNA and RNA. numberanalytics.com These analogs consist of a modified nucleobase, a sugar moiety, and can be phosphorylated to nucleotide analogs. wikipedia.orgnih.gov Their significance in biomedical science stems from their ability to interfere with essential biological processes, particularly nucleic acid synthesis. numberanalytics.com By mimicking natural nucleosides, they can be incorporated into growing DNA or RNA chains, leading to chain termination or the introduction of mutations, thereby disrupting the replication of viruses and cancer cells. wikipedia.orgazolifesciences.com

The therapeutic applications of nucleoside analogs are extensive, with a primary focus on antiviral and anticancer treatments. numberanalytics.com They are integral components in the management of various viral infections, including HIV, hepatitis B and C, and herpes simplex virus. numberanalytics.comwikipedia.org In oncology, they are employed to inhibit the rapid proliferation of cancer cells. azolifesciences.com The mechanism of action often involves the selective targeting of viral or cellular enzymes, such as polymerases, making them effective therapeutic agents. wikipedia.orgazolifesciences.com Ongoing research continues to explore new applications for nucleoside analogs, including their potential as antibacterial agents and in the fields of gene therapy and synthetic biology. azolifesciences.comnumberanalytics.com

Historical Context of 5-Substituted Deoxyuridines in Research and Development

The investigation of 5-substituted deoxyuridine derivatives has a rich history in the development of antiviral and anticancer agents. A notable early example is 5-fluorouracil (B62378) (5-FU) and its derivatives, which have been used in cancer treatment for decades. nih.govacs.org The anticancer effects of these compounds are largely attributed to the inhibition of thymidylate synthase by the metabolite 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP). nih.govacs.org

Over the years, a variety of modifications at the 5-position of the uracil (B121893) ring have been explored to enhance therapeutic properties and overcome challenges such as metabolic instability and toxicity. nih.gov For instance, the synthesis and evaluation of 5-(haloalkyl)-2'-deoxyuridines, such as 5-(2-chloroethyl)-2'-deoxyuridine (B1202116) (CEDU), demonstrated potent and selective antiviral activity against herpes simplex virus. nih.gov Other modifications have included the introduction of azole and oxime groups, which have also shown antiherpetic activities. nih.gov The development of thymidine (B127349) analogs like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) has been instrumental in cell proliferation studies, allowing researchers to label and track dividing cells. nih.govmdpi.com These historical developments highlight the importance of the 5-position of deoxyuridine as a key target for chemical modification to generate novel therapeutic and research compounds.

Rationale for Investigating 5-Acetoxymethyl-2'-deoxyuridine as a Research Compound

The rationale for investigating this compound stems from the continued search for novel nucleoside analogs with improved biological activity and metabolic properties. The acetoxymethyl group at the 5-position represents a specific modification designed to potentially influence the compound's interaction with cellular enzymes and its metabolic fate. This substitution can be viewed as a prodrug approach, where the acetoxy group may be cleaved by cellular esterases to release a more active form of the molecule.

The exploration of such derivatives is driven by the need to overcome limitations associated with existing nucleoside analogs, such as the development of drug resistance and undesirable side effects. nih.govacs.org By introducing a novel substituent at the 5-position, researchers aim to create a compound that may exhibit a different spectrum of activity, improved selectivity, or a more favorable metabolic profile compared to established analogs. The investigation of this compound is therefore a logical progression in the field of nucleoside analog research, building upon the extensive history of 5-substituted deoxyuridines to explore new chemical space and potentially uncover new therapeutic leads or valuable research tools.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O7 B1278029 5-Acetoxymethyl-2'-deoxyuridine

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C12H16N2O7

Peso molecular

300.26 g/mol

Nombre IUPAC

[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate

InChI

InChI=1S/C12H16N2O7/c1-6(16)20-5-7-3-14(12(19)13-11(7)18)10-2-8(17)9(4-15)21-10/h3,8-10,15,17H,2,4-5H2,1H3,(H,13,18,19)/t8-,9+,10+/m0/s1

Clave InChI

OUJHXQPAZJKUCY-IVZWLZJFSA-N

SMILES isomérico

CC(=O)OCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

SMILES canónico

CC(=O)OCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Origen del producto

United States

Synthetic Strategies and Chemical Modifications of 5 Acetoxymethyl 2 Deoxyuridine

General Synthesis Methods for 5-Substituted 2'-Deoxyuridines

The synthesis of 5-substituted 2'-deoxyuridines is a well-established field, with numerous methods developed to introduce a variety of functional groups at the C5 position of the uracil (B121893) base. These modifications are of significant interest as they can dramatically alter the biological properties of the parent nucleoside.

One common approach involves the direct modification of 2'-deoxyuridine (B118206). For instance, 5-formyl-2'-deoxyuridine (B1195723) can be synthesized by condensing the bis(trimethylsilyl) derivative of 5-formyluracil (B14596) dimethyl acetal (B89532) with a protected chloro sugar, followed by the removal of protecting groups. nih.gov Similarly, 5-acetyl-2'-deoxyuridine can be prepared from 5-acetyluracil (B1215520) using a similar strategy. nih.gov

Another versatile method involves the manipulation of a pre-existing substituent at the 5-position. For example, 5-chloromethyl-2'-deoxyuridine can serve as a precursor for other derivatives. Treatment with methanol (B129727) or sodium azide (B81097) can yield 5-methoxymethyl- and 5-azidomethyl-2'-deoxyuridines, respectively. nih.gov The azido (B1232118) derivative can be further reduced to the corresponding aminomethyl compound. nih.gov

Palladium-catalyzed cross-coupling reactions are also powerful tools for introducing a wide array of substituents. For instance, 5-iodo-2'-deoxycytidine (B1674142) can be readily converted into 5-(N-substituted-carboxamide) derivatives by treatment with a primary amine, carbon monoxide, and a palladium catalyst.

The table below summarizes some of the common methods for synthesizing 5-substituted 2'-deoxyuridines.

Starting MaterialReagents and ConditionsProduct
5-Formyluracil dimethyl acetalBis(trimethylsilyl) derivative, protected chloro sugar, saponification5-Formyl-2'-deoxyuridine nih.gov
5-AcetyluracilBis(trimethylsilyl) derivative, protected chloro sugar, saponification5-Acetyl-2'-deoxyuridine nih.gov
5-Chloromethyl-2'-deoxyuridineMethanol or Sodium Azide5-Methoxymethyl- or 5-Azidomethyl-2'-deoxyuridine nih.gov
5-Iodo-2'-deoxycytidinePrimary amine, CO, (Ph3P)4Pd5-(N-substituted-carboxamide)-2'-deoxycytidine

Specific Synthetic Routes to 5-Acetoxymethyl-2'-deoxyuridine

The synthesis of this compound can be achieved through several routes. One straightforward method involves the acetylation of 5-hydroxymethyl-2'-deoxyuridine (B45661). The synthesis of the precursor, 5-hydroxymethyl-2'-deoxyuridine, can be accomplished by treating 5-iodo-2'-deoxyuridine with paraformaldehyde in the presence of a strong base like n-butyllithium.

Another approach involves a Wittig-type reaction. For example, 5-formylfurfuryl acetate (B1210297) can be reacted with methyltriphenylphosphonium (B96628) bromide and a base to yield 5-acetoxymethyl-2-vinylfuran. mdpi.comresearchgate.net While this example is for a furan (B31954) derivative, similar strategies can be adapted for the synthesis of pyrimidine (B1678525) nucleosides.

A more direct route starts from 5-chloromethyl-3',5'-di-O-acetyl-2'-deoxyuridine. This intermediate can be treated with a source of acetate, such as sodium acetate, to displace the chloride and form the acetoxymethyl group. Subsequent deacetylation of the sugar hydroxyls would yield the desired this compound.

Preparation of Phosphorylated Derivatives (e.g., 5-acetyloxymethyl-2'-deoxyuridine triphosphate)

The biological activity of nucleoside analogues often requires their conversion to the corresponding mono-, di-, or triphosphates. The synthesis of 5-acetyloxymethyl-2'-deoxyuridine triphosphate (5-AcOMedUTP) is crucial for studying its role as a substrate for DNA polymerases and for its potential therapeutic applications.

A common and efficient method for the synthesis of 2'-deoxynucleoside-5'-O-triphosphates is the "one-pot, three-step" strategy. nih.gov This process involves:

Monophosphorylation: The starting nucleoside, this compound, is first phosphorylated at the 5'-hydroxyl group using a phosphorylating agent like phosphorus oxychloride (POCl3) in a suitable solvent.

Reaction with Pyrophosphate: The resulting monophosphate is then activated and reacted with an inorganic pyrophosphate salt, typically as a tributylammonium (B8510715) salt.

Hydrolysis: The cyclic intermediate formed is then hydrolyzed to yield the final triphosphate product.

This method has been successfully applied to a variety of both purine (B94841) and pyrimidine deoxynucleosides, providing good yields of the corresponding triphosphates. nih.gov

Alternatively, enzymatic approaches can be employed, although chemical synthesis remains the more common route for preparing modified nucleotide triphosphates.

Derivatization for Research Applications and Conjugation (e.g., phosphoramidites for oligonucleotide synthesis)

For applications in molecular biology, particularly for the site-specific incorporation of modified nucleosides into synthetic DNA, this compound must be converted into a phosphoramidite (B1245037) derivative. Phosphoramidite chemistry is the standard method for automated solid-phase oligonucleotide synthesis. sigmaaldrich.com

The synthesis of the 2'-deoxy-5'-O-DMT-5-acetoxymethyluridine 3'-CE phosphoramidite involves a multi-step process:

Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of this compound is protected with a dimethoxytrityl (DMT) group. This is typically achieved by reacting the nucleoside with DMT-chloride in pyridine.

Phosphitylation of the 3'-Hydroxyl Group: The 3'-hydroxyl group is then reacted with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak base like N,N-diisopropylethylamine (DIPEA).

The resulting phosphoramidite can be used in automated DNA synthesizers. biosynth.com During each coupling cycle, the DMT group is removed from the 5'-end of the growing oligonucleotide chain, and the next phosphoramidite is added. sigmaaldrich.com The acetoxymethyl group at the 5-position of the uracil base remains intact throughout the synthesis and deprotection steps, allowing for the creation of oligonucleotides containing this specific modification at defined positions. nih.gov

The table below outlines the key steps in the synthesis of a this compound phosphoramidite.

StepReactantsProductPurpose
1. 5'-Hydroxyl ProtectionThis compound, DMT-chloride, Pyridine5'-O-DMT-5-acetoxymethyl-2'-deoxyuridineProtects the 5'-hydroxyl during phosphitylation and oligonucleotide synthesis.
2. 3'-Phosphitylation5'-O-DMT-5-acetoxymethyl-2'-deoxyuridine, 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA2'-Deoxy-5'-O-DMT-5-acetoxymethyluridine 3'-CE phosphoramidite biosynth.comCreates the reactive phosphoramidite moiety for coupling during oligonucleotide synthesis.

This derivatization enables researchers to introduce this compound into DNA strands for various studies, including the investigation of DNA-protein interactions, DNA repair mechanisms, and the development of nucleic acid-based diagnostics and therapeutics.

Prodrug Design Principles and Bioactivation Pathways

Rationale for Prodrug Strategies in Nucleoside Analog Research

Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. nih.govfao.org However, their clinical efficacy can be hampered by several factors. Many nucleoside analogues exhibit poor membrane permeability due to their hydrophilic nature, leading to low oral absorption. nih.gov Furthermore, they are often susceptible to rapid enzymatic degradation in the gut, liver, and bloodstream. nih.gov Another significant hurdle is the requirement for intracellular phosphorylation to their active triphosphate form, a process that can be inefficient and rate-limiting. researchgate.netnih.gov

Prodrug strategies aim to address these challenges by:

Improving Oral Bioavailability: By masking the polar functional groups of the nucleoside analogue, prodrugs can become more lipophilic, enhancing their absorption from the gastrointestinal tract. nih.gov

Enhancing Metabolic Stability: Prodrug modifications can protect the nucleoside analogue from premature degradation by metabolic enzymes. nih.gov

Increasing Intracellular Concentrations: Lipophilic prodrugs can more readily cross cell membranes, leading to higher intracellular accumulation of the parent drug. nih.gov

Overcoming Inefficient Phosphorylation: Certain prodrug approaches, such as the ProTide technology, deliver a pre-phosphorylated form of the nucleoside analogue into the cell, bypassing the often inefficient initial phosphorylation step. nih.govresearchgate.net

Targeted Drug Delivery: Prodrugs can be designed to be activated by enzymes that are overexpressed in specific tissues or cells, such as tumors, thereby increasing the concentration of the active drug at the desired site of action and reducing systemic toxicity. nih.gov

Role of the Acetoxymethyl Moiety as a Prodrug Motif

The acetoxymethyl group is a commonly used promoiety in prodrug design. Its primary function is to mask polar carboxyl or hydroxyl groups, thereby increasing the lipophilicity of the parent drug. This enhanced lipophilicity facilitates passive diffusion across biological membranes, including the intestinal wall and cellular membranes. nih.govnih.gov

The acetoxymethyl ester linkage is designed to be stable in the aqueous environment of the gastrointestinal tract but susceptible to cleavage by intracellular enzymes. nih.gov This targeted release mechanism ensures that the active drug is liberated primarily within the target cells, maximizing its therapeutic effect while minimizing systemic exposure and potential side effects.

Intracellular Bioactivation Mechanisms of 5-Acetoxymethyl-2'-deoxyuridine (e.g., de-acetylation, phosphorylation)

The bioactivation of this compound to its pharmacologically active form is a multi-step intracellular process.

De-acetylation: The first step in the activation cascade is the removal of the acetoxymethyl group. This is typically accomplished by the action of intracellular non-specific esterases, which are abundant in various tissues and cells. The hydrolysis of the ester bond unmasks the hydroxymethyl group, yielding 5-hydroxymethyl-2'-deoxyuridine (B45661).

Phosphorylation: Following de-acetylation, the resulting nucleoside analogue, 5-hydroxymethyl-2'-deoxyuridine, must be converted to its active triphosphate form. This is a sequential process catalyzed by a series of cellular kinases:

Monophosphorylation: A nucleoside kinase, such as thymidine (B127349) kinase, catalyzes the initial phosphorylation of the 5'-hydroxyl group of the deoxyribose sugar to form 5-hydroxymethyl-2'-deoxyuridine monophosphate. nih.govki.se This is often the rate-limiting step in the activation pathway. researchgate.net

Diphosphorylation: A nucleoside monophosphate kinase (NMPK) then phosphorylates the monophosphate to the diphosphate (B83284) form, 5-hydroxymethyl-2'-deoxyuridine diphosphate. researchgate.net

Triphosphorylation: Finally, a nucleoside diphosphate kinase (NDPK) adds the terminal phosphate (B84403) group to generate the active metabolite, 5-hydroxymethyl-2'-deoxyuridine triphosphate. nih.govebi.ac.uk

This active triphosphate metabolite can then exert its therapeutic effect by interfering with nucleic acid synthesis.

Enzyme Systems Involved in Prodrug Conversion and Release of Active Metabolites (e.g., esterases, nucleoside kinases)

The conversion of this compound to its active form relies on the coordinated action of several key enzyme systems.

Nucleoside Kinases: Following the removal of the promoiety, the resulting nucleoside analogue is a substrate for cellular nucleoside kinases. These enzymes are essential for the phosphorylation cascade that ultimately generates the active triphosphate metabolite. Key kinases involved include:

Thymidine Kinase (TK): Particularly cytosolic thymidine kinase (TK1), is a critical enzyme for the activation of many thymidine-based nucleoside analogues. nih.gov

Deoxycytidine Kinase (dCK): This kinase has a broader substrate specificity and can phosphorylate both pyrimidine (B1678525) and purine (B94841) nucleoside analogues. nih.gov

Nucleoside Monophosphate Kinases (NMPKs): These enzymes, such as thymidylate kinase, catalyze the second phosphorylation step. researchgate.net

Nucleoside Diphosphate Kinases (NDPKs): These enzymes are responsible for the final phosphorylation step, converting the diphosphate to the active triphosphate form. nih.govebi.ac.uk

The expression levels and activity of these enzymes can vary between different cell types and tissues, which can impact the efficacy and selectivity of the prodrug.

Cellular Uptake and Intracellular Disposition

Membrane Transport Mechanisms of 5-Acetoxymethyl-2'-deoxyuridine and its Metabolites

The initial and critical step in the cellular journey of 5-AOMUdR is its transport across the plasma membrane. As a prodrug, its chemical structure is strategically designed to enhance this passage. The acetoxymethyl group increases the lipophilicity of the molecule, facilitating its diffusion across the lipid bilayer of the cell membrane. This passive diffusion is a key mechanism for the entry of 5-AOMUdR into the cell.

Once inside the cell, 5-AOMUdR undergoes enzymatic conversion. Intracellular esterases cleave the acetoxymethyl group, yielding 5-hydroxymethyl-2'-deoxyuridine (B45661) (5-HMdUrd) and formaldehyde. This metabolic activation is crucial as it transforms the lipophilic prodrug into a more polar, and thus, trapped, metabolite.

The subsequent metabolites of 5-AOMUdR, including 5-HMdUrd and its phosphorylated forms, are more hydrophilic and therefore rely on specific transporter proteins for any further movement across cellular membranes. While direct studies on 5-AOMUdR are limited, the transport of structurally similar nucleoside analogs is well-documented and provides valuable insights. The cellular uptake of many nucleoside analogs is mediated by two main families of nucleoside transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). nih.gov These transporters play a crucial role in the influx of various natural and synthetic nucleosides. nih.gov

Conversely, the efflux of the activated metabolites from the cell can be mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs). nih.gov These efflux pumps are a significant mechanism of cellular defense, actively transporting a wide array of substrates, including chemotherapeutic agents and their metabolites, out of the cell. nih.govbohrium.comnih.govmdpi.commdpi.com The expression levels of these transporters can therefore significantly impact the net intracellular accumulation of the active forms of 5-AOMUdR.

Intracellular Accumulation and Compartmentalization Studies

Following its entry into the cell and subsequent metabolic activation, the accumulation and compartmentalization of 5-AOMUdR's metabolites are critical determinants of its ultimate biological effects. The cleavage of the acetoxymethyl group by intracellular esterases results in the formation of the more polar 5-HMdUrd. This transformation effectively traps the molecule within the cell, as the polar metabolite cannot readily diffuse back across the lipophilic cell membrane.

The efficiency of this intracellular trapping is largely dependent on the rate of esterase-mediated hydrolysis. Higher esterase activity leads to more rapid conversion of the prodrug and, consequently, greater intracellular accumulation of the active metabolite.

Further metabolism of 5-HMdUrd involves phosphorylation by cellular kinases to its monophosphate, diphosphate (B83284), and triphosphate forms. These phosphorylated metabolites are the active agents that can be incorporated into DNA. Due to their negative charges, these phosphorylated derivatives are even more effectively retained within the cell and can accumulate to significant levels.

The subcellular compartmentalization of these metabolites is also a key aspect of their action. The phosphorylated forms of 5-HMdUrd are expected to localize predominantly in the nucleus, where they can interfere with DNA synthesis and repair processes. The precise intranuclear distribution and the dynamics of their interaction with the DNA replication machinery are areas of ongoing research.

Factors Influencing Cellular Permeability and Distribution

Lipophilicity: The acetoxymethyl group significantly enhances the lipophilicity of 5-AOMUdR, a key factor for its passive diffusion across the cell membrane. The balance between lipophilicity and aqueous solubility is crucial for effective drug delivery.

Esterase Activity: The rate of intracellular hydrolysis by esterases is a primary determinant of the trapping efficiency and subsequent accumulation of the active metabolites. nih.gov Cell types with higher esterase activity are likely to accumulate higher concentrations of the active drug.

Transporter Expression: The expression levels of both influx (ENTs, CNTs) and efflux (ABC transporters) transporters play a pivotal role in the net intracellular concentration of the metabolites of 5-AOMUdR. nih.govnih.gov Overexpression of efflux pumps can lead to reduced intracellular accumulation and potentially contribute to cellular resistance. nih.govbohrium.comnih.govmdpi.commdpi.com

Extracellular and Intracellular pH: The pH of the extracellular and intracellular environments can influence the ionization state of the drug and its metabolites, which in turn can affect their transport across membranes. For some nucleoside analogs, a pH gradient across the cell membrane can drive their transport.

Interactive Data Table: Factors Influencing 5-AOMUdR Cellular Dynamics

FactorInfluence on Cellular Uptake & DistributionKey Cellular Components Involved
Lipophilicity of Prodrug Enhances passive diffusion across the cell membrane.Plasma Membrane
Intracellular Esterase Activity Cleaves the acetoxymethyl group, trapping the active metabolite.Esterases
Influx Transporter Expression Mediates the uptake of polar metabolites.Equilibrative Nucleoside Transporters (ENTs), Concentrative Nucleoside Transporters (CNTs)
Efflux Transporter Expression Pumps metabolites out of the cell, reducing accumulation.ATP-Binding Cassette (ABC) Transporters (e.g., P-gp, MRPs)
pH Gradient Can influence the transport of ionizable metabolites.Proton Pumps, Ion Exchangers
Kinase Activity Phosphorylates the active metabolite, leading to further trapping and activation.Cellular Kinases

Metabolic Pathways and Biochemical Transformations

Phosphorylation Cascade of 5-Acetoxymethyl-2'-deoxyuridine to Nucleotide Triphosphates

For this compound to exert its biological effects, it must first be converted into its corresponding 5'-mono-, di-, and triphosphate nucleotides. This activation process is a sequential phosphorylation cascade initiated by cellular kinases.

The initial and rate-limiting step is the conversion of the nucleoside into its 5'-monophosphate form. biosynth.com This reaction is primarily catalyzed by thymidine (B127349) kinase (TK), an enzyme that plays a critical role in the salvage pathway of pyrimidine (B1678525) nucleotides. nih.govnih.gov The antitumor activity of many 5-substituted 2'-deoxyuridines has been shown to be largely dependent on the cellular activity of thymidine kinase. nih.gov

Once this compound monophosphate is formed, it is further phosphorylated by other cellular enzymes, specifically nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate (B83284) kinases (NDPKs), to yield the corresponding diphosphate and triphosphate derivatives, respectively. This sequential phosphorylation is analogous to the metabolic activation of other pyrimidine nucleoside analogs, such as 5-fluorouracil (B62378) (5-FU), which is converted to fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine diphosphate (FdUDP), and ultimately fluorodeoxyuridine triphosphate (FdUTP). researchgate.netnih.gov The resulting this compound triphosphate is the ultimate active metabolite responsible for the compound's cytotoxic effects, which are exerted through the inhibition of DNA synthesis or by being incorporated into the DNA strand. biosynth.comnih.govacs.org

Table 1: Phosphorylation Cascade of this compound

Step Substrate Enzyme (Family) Product
1 This compound Thymidine Kinase (TK) This compound 5'-monophosphate
2 This compound 5'-monophosphate Nucleoside Monophosphate Kinase (NMPK) This compound 5'-diphosphate
3 This compound 5'-diphosphate Nucleoside Diphosphate Kinase (NDPK) This compound 5'-triphosphate

Catabolism and Degradation Pathways of 5-Substituted Deoxyuridines

The intracellular concentration and, consequently, the therapeutic efficacy of 5-substituted deoxyuridines are significantly influenced by their degradation. The primary catabolic pathway involves the cleavage of the N-glycosidic bond that links the pyrimidine base to the deoxyribose sugar.

This reaction is catalyzed by phosphorylases, such as thymidine phosphorylase (TP) and uridine (B1682114) phosphorylase (UP). wikipedia.orgjst.go.jp These enzymes convert the nucleoside into its corresponding free base, in this case, 5-acetoxymethyluracil, and 2-deoxy-alpha-D-ribose 1-phosphate. wikipedia.org This enzymatic action is not specific to a single enzyme; the reaction can be catalyzed by pyrimidine-nucleoside phosphorylase (EC 2.4.2.2), uridine phosphorylase (EC 2.4.2.3), and thymidine phosphorylase (EC 2.4.2.4). wikipedia.org

Following the cleavage of the nucleoside, the resulting pyrimidine base, 5-acetoxymethyluracil, is further catabolized. A key enzyme in the degradation of uracil (B121893) and its analogs is dihydropyrimidine (B8664642) dehydrogenase (DPD). acs.orgcancernetwork.com DPD is the rate-limiting enzyme in the catabolism of 5-fluorouracil, responsible for degrading over 80% of an administered dose into an inactive metabolite, dihydrofluorouracil. acs.orgcancernetwork.com A similar degradation pathway is expected for 5-acetoxymethyluracil. Additionally, studies on similar compounds like 5-ethyl-2'-deoxyuridine show metabolism into 5-ethyluracil (B24673) and subsequently 5-(1-hydroxyethyl) uracil, indicating that the 5-position substituent can also undergo metabolic modification. nih.gov

Should the activated triphosphate form of the nucleoside be incorporated into DNA, another degradation pathway involves DNA glycosylases. These enzymes are part of the DNA repair machinery and are responsible for recognizing and removing modified or damaged bases from the DNA strand via N-deglycosylation, leaving an abasic site. nih.gov

Table 2: Key Catabolic Reactions for 5-Substituted Deoxyuridines

Reaction Substrate Enzyme(s) Products
Phosphorolysis This compound Thymidine Phosphorylase, Uridine Phosphorylase 5-Acetoxymethyluracil, 2-deoxy-alpha-D-ribose 1-phosphate
Base Degradation 5-Acetoxymethyluracil Dihydropyrimidine Dehydrogenase (DPD) Dihydro-5-acetoxymethyluracil and subsequent products
DNA Repair DNA-incorporated this compound DNA Glycosylases Free 5-acetoxymethyluracil, Abasic site in DNA

Identification and Characterization of Key Intracellular Metabolites

The metabolic processing of this compound results in several key intracellular metabolites, which can be broadly categorized as anabolic (activated) or catabolic (degraded) products. The balance between these pathways dictates the compound's biological activity.

The primary anabolic metabolites are the phosphorylated forms of the parent compound. The first of these is This compound 5'-monophosphate , the direct product of thymidine kinase activity. biosynth.com Subsequent phosphorylations yield This compound 5'-diphosphate and the fully active This compound 5'-triphosphate . The triphosphate form is a substrate for DNA polymerases and can either competitively inhibit the incorporation of natural nucleotides or be incorporated into DNA, leading to chain termination or dysfunction. biosynth.comnih.gov

On the catabolic side, the principal metabolite is 5-acetoxymethyluracil . This compound is formed by the enzymatic cleavage of the glycosidic bond by phosphorylases. wikipedia.org Further degradation of this pyrimidine base by enzymes like dihydropyrimidine dehydrogenase leads to reduced, inactive forms such as dihydro-5-acetoxymethyluracil . acs.org

Table 3: Key Intracellular Metabolites of this compound

Metabolite Metabolic Pathway Function/Role
This compound 5'-monophosphate Anabolic (Phosphorylation) Intermediate in the activation cascade. biosynth.com
This compound 5'-diphosphate Anabolic (Phosphorylation) Intermediate in the activation cascade.
This compound 5'-triphosphate Anabolic (Phosphorylation) Active metabolite; inhibits DNA synthesis and/or incorporates into DNA. nih.govacs.org
5-Acetoxymethyluracil Catabolic (Phosphorolysis) Inactive degradation product; substrate for further catabolism. wikipedia.org
Dihydro-5-acetoxymethyluracil Catabolic (Reduction) Inactive, reduced degradation product. acs.org

Enzymes Governing Metabolic Fate

The metabolic fate of this compound is determined by a host of competing anabolic and catabolic enzymes. The specific activity of these enzymes within a cell dictates whether the compound will be activated to its cytotoxic form or cleared through degradation pathways.

Anabolic Enzymes:

Thymidine Kinase (TK): This is the key enzyme for the initial phosphorylation of 5-AOMUdR. nih.gov Both the cytosolic form (TK1) and the mitochondrial form (TK2) can phosphorylate pyrimidine deoxynucleosides, making them crucial for the activation of these analogs. nih.gov The efficacy of many 5-substituted deoxyuridines is directly correlated with cellular TK activity. nih.gov

Nucleoside Monophosphate and Diphosphate Kinases (NMPKs/NDPKs): These enzymes are responsible for the subsequent phosphorylation steps that convert the monophosphate metabolite into the active triphosphate form. nih.gov

Catabolic Enzymes:

Thymidine Phosphorylase (TP) and Uridine Phosphorylase (UP): These enzymes are central to the catabolism of 5-AOMUdR, cleaving it into 5-acetoxymethyluracil and deoxyribose-1-phosphate. wikipedia.orgjst.go.jp High levels of these enzymes can reduce the efficacy of the nucleoside analog by rapidly degrading it.

Dihydropyrimidine Dehydrogenase (DPD): This enzyme is the rate-limiting step in the catabolism of the pyrimidine base released by phosphorylases. cancernetwork.com It reduces the uracil ring, leading to inactive metabolites and detoxification. acs.orgacs.org

DNA Glycosylases: If 5-AOMUdR is incorporated into DNA, these enzymes can initiate its removal as part of the base excision repair pathway. nih.gov For instance, uracil DNA N-glycosylase is known to remove modified uracil analogs from DNA. nih.gov

Table 4: Key Enzymes in the Metabolism of this compound

Enzyme EC Number Metabolic Role Function
Thymidine Kinase 2.7.1.21 Anabolism Catalyzes the initial phosphorylation to the 5'-monophosphate form. nih.govnih.gov
Uridine Phosphorylase 2.4.2.3 Catabolism Cleaves the glycosidic bond, initiating degradation. wikipedia.orgnih.gov
Thymidine Phosphorylase 2.4.2.4 Catabolism Cleaves the glycosidic bond, initiating degradation. wikipedia.org
Dihydropyrimidine Dehydrogenase 1.3.1.2 Catabolism Degrades the free pyrimidine base (5-acetoxymethyluracil). acs.orgcancernetwork.com
DNA Glycosylases 3.2.2.- Catabolism/Repair Removes the incorporated base from DNA. nih.gov

Molecular Mechanisms of Action in Cellular Models

Interaction with DNA Synthesis Machinery

For 5-AOMUdR to exert its effects, it must first be recognized and processed by the cell's enzymatic machinery. This involves its phosphorylation to the corresponding triphosphate, which can then interact with DNA polymerases.

Like its parent nucleoside, thymidine (B127349), 5-AOMUdR requires intracellular phosphorylation to its 5'-triphosphate form, 5-acetoxymethyl-2'-deoxyuridine triphosphate (5-AOMdUTP), to become a substrate for DNA polymerases. medchemexpress.commedchemexpress.com The efficiency of this process and the subsequent incorporation into a nascent DNA strand are dependent on the specific DNA polymerase involved. springernature.com Studies on a variety of 5-substituted pyrimidine (B1678525) 2'-deoxyribonucleoside 5'-triphosphates have shown that they can be suitable substrates for various DNA polymerases, including those from E. coli and thermophilic bacteria. acs.orgnih.govnih.gov

The nature of the substituent at the C5 position of the pyrimidine ring is a critical determinant of substrate suitability. Research on analogs such as 5-formyl-2'-deoxyuridine (B1195723) 5'-triphosphate (fdUTP) has demonstrated efficient replacement of deoxythymidine triphosphate (dTTP) during replication catalyzed by E. coli DNA polymerase I (Klenow fragment), T7 DNA polymerase, and Taq DNA polymerase. nih.gov Similarly, other analogs with modifications at the gamma-phosphate group have been shown to be incorporated by retroviral reverse transcriptases, although they were not utilized by mammalian DNA polymerases α and β. nih.gov For some 5-substituted pyrimidine dNTPs, the incorporation efficiency is comparable to or only slightly worse than the natural dCTP or dTTP. acs.org This body of evidence suggests that the triphosphate form of 5-AOMUdR is likely recognized by DNA polymerases and incorporated into DNA, serving as a surrogate for the natural nucleotide, thymidine.

Once phosphorylated, 5-AOMdUTP acts as a competitive substrate with the endogenous deoxythymidine triphosphate (dTTP). During DNA synthesis, DNA polymerase selects from the pool of available deoxynucleoside triphosphates (dNTPs). wikipedia.org The presence of 5-AOMdUTP introduces a competitor for dTTP at the polymerase's active site when an adenine (B156593) base is present on the template strand. The relative concentrations of 5-AOMdUTP and dTTP, as well as their respective binding affinities (Km) for the polymerase, will dictate the frequency of incorporation of the analog versus the natural nucleotide. khanacademy.org

The fidelity of DNA replication refers to the accuracy with which DNA polymerases select the correct nucleotide for incorporation, a process with an error rate of approximately one in 104–105 nucleotides before proofreading. wikipedia.org The incorporation of a modified nucleotide such as 5-AOMUdR can potentially compromise this fidelity. Studies on the analog 5-formyl-2'-deoxyuridine (fU) show that its triphosphate form can mispair with a guanine (B1146940) (G) template base, leading to A:T to G:C transitions. nih.gov Research on 5-bromodeoxyuridine (BrdU) also demonstrates that it can lead to dGTP:BrdU mispairing at a frequency 2- to 4-fold higher than dGTP:T mismatches. nih.govyoutube.com This suggests that the presence of 5-AOMdUTP in the nucleotide pool could increase the mutation rate by promoting incorrect base pairing.

Processivity is the ability of a DNA polymerase to catalyze consecutive nucleotide incorporations without dissociating from the DNA template. youtube.com This function is critical for efficient genome replication and is often facilitated by accessory proteins known as DNA clamps (e.g., PCNA in eukaryotes), which encircle the DNA and tether the polymerase to the template. youtube.combionity.comnih.gov The incorporation of nucleotides with bulky adducts can potentially interfere with the smooth sliding of the polymerase complex along the DNA, thereby reducing processivity. While the acetoxymethyl group is relatively small, its impact on the processivity of different DNA polymerases has not been specifically reported. DNA polymerases associated with DNA repair tend to have low processivity, whereas replicative polymerases are typically highly processive. nih.gov

Modulation of Deoxynucleotide Pool Homeostasis

The cell maintains a carefully regulated balance of the four dNTPs (dATP, dGTP, dCTP, and dTTP) to ensure high-fidelity DNA replication. wikipedia.orgembopress.org The introduction of an exogenous nucleoside analog like 5-AOMUdR can perturb this delicate equilibrium. The phosphorylation of 5-AOMUdR consumes cellular resources and its presence can alter the regulatory feedback loops that control dNTP synthesis.

Cellular Responses to Deoxyuridine Analog Incorporation into DNA

The successful incorporation of a modified nucleotide like 5-AOMUdR into the genome is not a benign event. The cell possesses sophisticated surveillance mechanisms, collectively known as the DNA Damage Response (DDR), that recognize and react to abnormalities in the DNA structure. youtube.comresearchgate.netyoutube.comnih.gov

The incorporation of unnatural nucleosides is frequently interpreted by the cell as DNA damage. The thymidine analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), for example, has been shown to trigger a DNA damage response that can lead to cell cycle arrest and, in some cell types, apoptosis. khanacademy.orgnih.gov This response is a critical mechanism to prevent the propagation of potentially mutagenic lesions. researchgate.netnih.gov

A key early event in the DDR pathway following the formation of DNA double-strand breaks (DSBs) is the phosphorylation of a specific histone variant, H2AX, at serine 139. nih.gov This modified histone, termed gamma-H2AX (γ-H2AX), accumulates at the sites of DNA damage, forming discrete nuclear foci that can be visualized and quantified. nih.gov The formation of γ-H2AX foci is considered a sensitive and specific marker for DNA DSBs. nih.gov Nucleoside analogs such as 5-aza-2'-deoxycytidine are known to induce the formation of γ-H2AX foci, indicating the generation of DSBs. nih.gov It is highly probable that the incorporation of 5-AOMUdR into DNA, and the cell's subsequent attempt to process this unusual base, leads to the formation of DNA strand breaks and the activation of the DDR, including the induction of γ-H2AX foci. youtube.comnih.gov

Data Tables

Table 1: Effects of 5-Substituted Deoxyuridine Analogs on DNA Synthesis This table summarizes in vitro findings for various thymidine analogs, providing a basis for the expected behavior of 5-AOMUdR.

Analog (Triphosphate Form) DNA Polymerase(s) Studied Effect on Incorporation Impact on Fidelity Reference(s)
5-Formyl-dUTP (fdUTP) E. coli Pol I (Klenow), T7, Taq Efficiently replaces dTTP Potentially mutagenic; mispairs with Guanine (G) nih.gov
5-Bromo-dUTP (BrdUTP) DNA Pol α, E. coli Pol I, AMV-RT Does not significantly block replication Increased mispairing of dGTP with the analog nih.govyoutube.com
5-Hydroxymethyl-dUTP Not specified Low net incorporation into DNA of hematopoietic cells Not specified
5-Ethynyl-dUTP (EdUTP) Not specified Incorporated into DNA Can trigger DNA damage response khanacademy.orgnih.gov

Table 2: Cellular Responses to Deoxyuridine Analog Incorporation This table outlines the downstream cellular consequences observed after the incorporation of various thymidine analogs.

Analog Cellular Effect Key Molecular Marker Cell Type(s) Studied Reference(s)
5-Aza-2'-deoxycytidine Induces DNA double-strand breaks, G2 arrest γ-H2AX foci formation Tumor cells nih.gov
5-Ethynyl-2'-deoxyuridine (EdU) Triggers DNA damage response, cell cycle arrest, apoptosis γ-H2AX Mouse embryonic stem cells, various cell lines khanacademy.orgnih.gov
Excess Thymidine Perturbs dNTP pools, increases mutation frequency Altered dNTP ratios Mouse erythroleukaemia cells embopress.org

Activation of DNA Repair Pathways (e.g., futile repair cycles)

The incorporation of this compound (5-AOMUdR) into the DNA of cellular models is hypothesized to trigger a cascade of events that activate cellular DNA repair mechanisms. While direct studies on 5-AOMUdR are limited, the mechanisms can be inferred from research on structurally similar 5-substituted deoxyuridine analogs, such as 5-fluoro-2'-deoxyuridine (B1346552) (FdU). The primary mode of action is believed to be the induction of "futile repair cycles," particularly involving the mismatch repair (MMR) pathway.

The MMR system is a highly conserved pathway crucial for correcting errors made during DNA replication and recombination. nih.gov However, when a modified nucleotide like 5-AOMUdR is incorporated into the DNA, it can be recognized as a mismatch by the MMR machinery. The MMR proteins, including MutSα and MutLα, identify the lesion and initiate an excision repair process on the newly synthesized strand. nih.gov

The crux of the "futile cycle" lies in the fact that the original lesion is on the template strand and therefore cannot be removed by the MMR system, which specifically targets the daughter strand. nih.gov Consequently, the repair machinery repeatedly attempts to excise and resynthesize the DNA segment containing the analog. With each round of resynthesis, there is a possibility of re-incorporating another 5-AOMUdR molecule, perpetuating the cycle. These iterative rounds of excision and resynthesis can lead to the accumulation of single-strand breaks, which can eventually be converted into more cytotoxic double-strand breaks, triggering a robust DNA damage response. nih.gov

This model of futile repair has been proposed to explain the cytotoxicity of other nucleoside analogs. For instance, in the case of FdU, its incorporation can lead to FdU:A or FdU:G mispairs, which are recognized by the MMR system. nih.gov The subsequent futile attempts at repair are thought to be a major contributor to its cytotoxic effects. It is plausible that 5-AOMUdR, with its acetoxymethyl group at the 5-position of the uracil (B121893) base, creates a similar distortion in the DNA helix that is recognized and processed by the MMR pathway in a futile manner.

Table 1: Key Proteins in the Mismatch Repair Pathway and Their Potential Role in Response to 5-AOMUdR

Protein/ComplexFunction in MMRHypothesized Role in 5-AOMUdR Response
MutSα (MSH2/MSH6) Recognizes base-base mismatches and small insertion/deletion loops.Binds to the DNA containing the incorporated 5-AOMUdR, initiating the futile repair cycle.
MutLα (MLH1/PMS2) Stabilizes the MutSα-DNA complex and coordinates downstream repair events.Works in concert with MutSα to signal for the excision of the newly synthesized strand.
Exonuclease 1 (EXO1) Excises the DNA strand containing the error.Repeatedly removes segments of the daughter strand during the futile repair process.
DNA Polymerase δ Synthesizes new DNA to fill the gap created by exonuclease activity.May re-incorporate 5-AOMUdR during the resynthesis step, perpetuating the futile cycle.
DNA Ligase I Seals the nick in the newly synthesized DNA strand.Completes each round of the ultimately futile repair attempt.

Perturbation of Cell Cycle Progression

The DNA damage induced by the incorporation and subsequent futile repair of 5-AOMUdR is a potent signal for the activation of cell cycle checkpoints. These checkpoints are critical surveillance mechanisms that halt cell cycle progression to allow time for DNA repair, thereby preventing the propagation of genomic instability. The primary checkpoint activated in response to this type of DNA damage is the G2/M checkpoint. nih.gov

The activation of the G2/M checkpoint prevents cells with damaged DNA from entering mitosis. This arrest is primarily mediated by the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinase signaling pathways. nih.gov These kinases are activated by the presence of DNA strand breaks and stalled replication forks, which are likely consequences of the futile repair cycles induced by 5-AOMUdR.

Upon activation, ATM and ATR phosphorylate and activate a cascade of downstream effector proteins, most notably the checkpoint kinases Chk1 and Chk2. nih.gov These kinases, in turn, phosphorylate and inactivate key cell cycle regulators. A critical target is the Cdc25 family of phosphatases. Phosphorylation of Cdc25 prevents it from activating the Cyclin B1/Cdk1 complex, which is the master regulator of entry into mitosis. The inactivation of the Cyclin B1/Cdk1 complex results in the cell arresting in the G2 phase of the cell cycle. nih.gov

Furthermore, the p53 tumor suppressor protein can also be activated by ATM and Chk2 in response to DNA damage. nih.gov Activated p53 can induce the expression of p21, a cyclin-dependent kinase inhibitor, which can further reinforce the G2 arrest by inhibiting the Cyclin B1/Cdk1 complex. nih.gov

Studies on other 5-substituted deoxyuridine analogs have demonstrated a clear G2/M arrest upon their incorporation into DNA. For example, treatment of cancer cell lines with FdU leads to a significant accumulation of cells in the G2/M phase, a response that is dependent on a functional MMR pathway. nih.gov This provides strong evidence that a similar mechanism is at play for 5-AOMUdR.

Table 2: Key Regulators of the G2/M Checkpoint and Their Predicted Response to 5-AOMUdR-Induced DNA Damage

ProteinRole in G2/M CheckpointPredicted Response to 5-AOMUdR
ATM/ATR Sensor kinases that detect DNA damage.Activated by DNA strand breaks resulting from futile repair.
Chk1/Chk2 Effector kinases that transmit the damage signal.Phosphorylated and activated by ATM/ATR.
Cdc25 Phosphatase that activates the Cyclin B1/Cdk1 complex.Inhibited by Chk1/Chk2 phosphorylation, preventing mitotic entry.
Cyclin B1/Cdk1 Master regulator of entry into mitosis.Remains inactive, leading to G2 phase arrest.
p53 Tumor suppressor that can induce cell cycle arrest.Activated, leading to the upregulation of p21.
p21 Cyclin-dependent kinase inhibitor.Inhibits the Cyclin B1/Cdk1 complex, reinforcing the G2 arrest.

Enzyme Interactions and Inhibition Profiles

Deoxyribonucleoside Kinase Interactions and Phosphorylation Efficiency

The initial and rate-limiting step for the activation of most nucleoside analogs is their phosphorylation to the corresponding 5'-monophosphate. The efficiency of this process for 5-Acetoxymethyl-2'-deoxyuridine is predicted to be low due to the bulky and uncharged acetoxymethyl group at the C5 position. Studies on similar compounds, such as 5-carboxy-2'-deoxyuridine, have shown them to be neither substrates nor inhibitors for human deoxythymidine kinase. nih.gov This suggests that modifications at the 5-position can significantly hinder recognition and catalysis by nucleoside kinases.

However, it is hypothesized that intracellular esterases first hydrolyze this compound to its more tractable metabolite, 5-hydroxymethyl-2'-deoxyuridine (B45661) (5-hmdU). While direct data on the phosphorylation of 5-hmdU by mammalian kinases is sparse, the existence of kinases capable of phosphorylating modified nucleosides like 5-methyl-deoxycytidine is implied from their successful incorporation into cellular DNA. nih.gov Phage kinases that phosphorylate 5-hydroxymethyl-dCMP have also been identified. nih.gov Therefore, the phosphorylation efficiency of this compound is likely dependent on its prior conversion to 5-hmdU, which is then a more viable, albeit potentially slow, substrate for a cellular nucleoside kinase.

Table 1: Phosphorylation and Inhibition Data for Related 5-Substituted Deoxyuridine Analogs

Compound Enzyme Activity
5-Carboxy-2'-deoxyuridine HEp-2 cell deoxythymidine kinase Not a substrate or inhibitor nih.gov

DNA Polymerase Binding and Substrate Utilization

Following its potential conversion to the triphosphate form (5-acetoxymethyl-dUTP), the compound can serve as a substrate for DNA polymerases. Structural studies have shown that there is considerable space within the major groove of the DNA polymerase-DNA complex, which can accommodate bulky substituents at the C5 position of pyrimidines. acs.org

Research on a variety of 5-substituted dUTPs demonstrates that they are often recognized by DNA polymerases, although typically with lower efficiency than the natural substrate, dTTP. For example, 5-substituted uracil (B121893) dUTPs are generally poorer substrates than TTP for polymerases like Bst and KOD XL. acs.org The efficiency of incorporation can be influenced by the size and chemical nature of the substituent, with studies showing that bulky groups can decrease PCR efficiency. nih.govmdpi.com Specifically, 5-formyl-dUTP has been shown to efficiently replace dTTP in reactions catalyzed by E. coli DNA polymerase I and Taq DNA polymerase. scispace.com Furthermore, 5-hydroxymethyl-dCTP can be incorporated as efficiently as natural dCTP by certain high-fidelity polymerases. nih.gov

Based on this evidence, 5-acetoxymethyl-dUTP is likely a substrate for various DNA polymerases, allowing for its incorporation into DNA opposite adenine (B156593). However, its efficiency is expected to be lower than that of dTTP due to the steric hindrance from the acetoxymethyl group.

Table 2: Substrate Efficiency of Various 5-Substituted dNTPs for DNA Polymerases

Modified Substrate Polymerase(s) Relative Efficiency/Observation
5-Vinyl-dUTP Klenow Fragment As good a substrate as dTTP. nih.gov
(E)-5-(1-Heptenyl)-dUTP Klenow Fragment Very poor substrate; efficient inhibitor of replication. nih.gov
5-Formyl-dUTP Klenow Fragment, T7, Taq Efficiently replaced dTTP. scispace.com
5-Substituted Uracil dUTPs Bst, KOD XL, Pwo, Vent(exo-) Generally worse substrates than TTP. acs.org

Interactions with Thymidylate Synthase and Related Enzymes

Thymidylate synthase (TS) is a critical enzyme in DNA synthesis, catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). wikipedia.orgresearchgate.net Many 5-substituted dUMP analogs are known inhibitors of this enzyme. clinpgx.org The interaction of this compound with TS would first require its phosphorylation to 5-acetoxymethyl-dUMP.

It is probable that this direct metabolite is a poor inhibitor of TS. The active site of TS is finely tuned, and the bulky acetoxymethyl group may prevent proper binding. A more plausible mechanism involves the subsequent action of intracellular esterases on the monophosphate, converting it to 5-hydroxymethyl-dUMP. This compound is a known slow-binding, mechanism-based inhibitor of TS. nih.govnih.gov Unlike substrates such as 5-hydroxy-dUMP, 5-hydroxymethyl-dUMP inactivates the enzyme, thus disrupting the synthesis of dTMP and subsequent DNA replication. nih.govnih.gov Therefore, the inhibitory activity of this compound against TS is likely indirect, depending on a two-step activation process: phosphorylation followed by hydrolysis.

DNA Glycosylase and DNA Repair Enzyme Modulation

Once 5-acetoxymethyluracil is incorporated into the DNA strand, it represents a form of DNA damage that must be addressed by cellular repair machinery. The primary pathway for removing such lesions is base excision repair (BER), which is initiated by DNA glycosylases.

Direct recognition of the 5-acetoxymethyluracil lesion by a glycosylase is unlikely. Instead, the lesion is probably first modified in situ by intracellular esterases, which hydrolyze the ester bond to produce a 5-hydroxymethyluracil (B14597) (5-hmU) residue within the DNA. This 5-hmU lesion is a well-established substrate for the single-strand-selective monofunctional uracil-DNA glycosylase 1 (SMUG1). nih.govnih.gov Studies using knockout mice have confirmed that SMUG1 is the dominant glycosylase responsible for excising 5-hmU from the genome. nih.gov The removal of 5-hmU by SMUG1 creates an apurinic/apyrimidinic (AP) site, which is then further processed by other enzymes in the BER pathway to restore the correct DNA sequence. embopress.org

Specificity and Selectivity of Enzyme Interactions

The specificity and selectivity of this compound are defined by the multi-step metabolic pathway required for its activation. This prodrug nature dictates its interaction profile with various enzyme classes.

Deoxyribonucleoside Kinases : The compound itself is likely a poor substrate. Its selectivity for phosphorylation is low until the acetoxymethyl group is hydrolyzed by esterases to a hydroxymethyl group, which is a more viable (though still potentially inefficient) substrate.

DNA Polymerases : The triphosphate form is tolerated by DNA polymerases and can be incorporated into DNA. However, its selectivity as a substrate is lower than the natural nucleotide dTTP, likely due to steric hindrance in the active site.

Thymidylate Synthase : The monophosphate form is likely inactive. It becomes a selective, slow-binding inhibitor of TS only after hydrolysis to 5-hydroxymethyl-dUMP. This two-step activation ensures that its inhibitory action is localized within cells possessing sufficient esterase and kinase activity.

DNA Glycosylases : The base, once incorporated into DNA, is not a direct substrate for repair enzymes. It becomes a specific substrate for the DNA glycosylase SMUG1 only after in-situ hydrolysis to 5-hydroxymethyluracil.

Applications As Research Probes and Tool Compounds

Use in Studying DNA Synthesis and Cell Proliferation Dynamics (e.g., EdU/BrdU-like applications as a thymidine (B127349) analog)

AmdU is utilized as a thymidine analog to monitor DNA synthesis and cell proliferation, akin to the well-established methods using 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). nih.govmdpi.com During the S-phase of the cell cycle, actively dividing cells incorporate AmdU into their newly synthesized DNA. nih.gov The key feature of AmdU is its azidomethyl group, which contains an azide (B81097) moiety. This azide group can undergo a highly specific and bioorthogonal "click chemistry" reaction with an alkyne-containing molecule. nih.govjenabioscience.com This allows for the attachment of various reporter molecules, such as fluorescent dyes or biotin, to the newly synthesized DNA.

This detection method offers advantages over traditional BrdU-based techniques, which often require harsh DNA denaturation steps to allow antibody access to the incorporated BrdU. mdpi.comnih.govnih.gov The click chemistry approach used with AmdU and EdU is generally milder, better-preserving cellular structures and allowing for multiplexing with other fluorescent probes. mdpi.comnih.gov

The ability to label and visualize replicating DNA makes AmdU a powerful tool for:

Quantifying cell proliferation: By measuring the percentage of cells that have incorporated AmdU, researchers can determine the rate of cell division in a population. sigmaaldrich.com

Pulse-chase experiments: Cells can be "pulsed" with AmdU for a short period to label a cohort of cells in S-phase. These cells can then be "chased" over time to follow their progression through the cell cycle and their ultimate fate. nih.gov

High-resolution imaging: The fluorescent tags attached to AmdU allow for high-resolution microscopic visualization of DNA replication sites within the nucleus. jenabioscience.com

Thymidine AnalogDetection MethodKey Features
5-Acetoxymethyl-2'-deoxyuridine (AmdU) Click Chemistry (azide-alkyne cycloaddition)Contains an azide group for bioorthogonal ligation; avoids harsh DNA denaturation. nih.govjenabioscience.com
5-Ethynyl-2'-deoxyuridine (EdU) Click Chemistry (alkyne-azide cycloaddition)Contains a terminal alkyne for click reaction; widely used alternative to BrdU. mdpi.comnih.govjenabioscience.com
5-Bromo-2'-deoxyuridine (BrdU) Immunohistochemistry (antibody-based)Requires DNA denaturation for antibody access; historically a standard method. mdpi.combitesizebio.com
5-Chloro-2'-deoxyuridine (CldU) Immunohistochemistry (antibody-based)Halogenated analog similar to BrdU, can be used in dual-labeling studies with IdU. nih.govmdpi.com
5-Iodo-2'-deoxyuridine (IdU) Immunohistochemistry (antibody-based)Halogenated analog similar to BrdU, can be used in dual-labeling studies with CldU. nih.govresearchgate.net

Investigation of DNA Damage and Repair Processes

The incorporation of modified nucleotides like AmdU into DNA can be recognized by the cell's DNA repair machinery. This characteristic allows researchers to use AmdU as a tool to investigate the complex processes of DNA damage and repair. For instance, the incorporation of a related thymidine analog, 5-hydroxymethyl-2'-deoxyuridine (B45661) (hmdUrd), into DNA leads to its recognition and excision by the base excision repair (BER) pathway. nih.gov This process of repair has been shown to stimulate the synthesis of poly(ADP-ribose), a key event in the DNA damage response. nih.gov

Similarly, the widely used thymidine analog EdU has been found to be a substrate for nucleotide excision repair (NER), the primary pathway for removing bulky DNA adducts. nih.gov This finding highlights that the cellular machinery can recognize and remove these "unnatural" bases from the genome. nih.gov The study of how analogs like AmdU are processed by DNA repair pathways can provide valuable insights into the mechanisms that maintain genome stability. The ability to introduce a specific type of modified base into DNA and then track its removal offers a powerful method for dissecting the intricacies of DNA repair.

Application in Epigenetic Research and Modified Nucleotide Studies

Epigenetic modifications to DNA, such as the methylation of cytosine to form 5-methylcytosine (B146107) (5mC), play a crucial role in regulating gene expression. researchgate.netnih.gov The study of these modifications is a rapidly growing field, and tool compounds that can be used to probe these pathways are in high demand. rsc.org

While AmdU itself is a thymidine analog, its utility in epigenetic research lies in its role as a platform for developing new chemical biology tools. The principles of incorporating modified nucleosides and detecting them with specific chemical reactions can be applied to the study of epigenetic marks. For example, researchers are developing methods to distinguish between cytosine and its epigenetic variants like 5mC, 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). sci-hub.stnih.gov

The development of modified nucleotides that can be selectively incorporated or that can report on the epigenetic state of the DNA template is an active area of research. nih.gov The chemical handles, such as the azide group in AmdU, provide a versatile platform for attaching probes that could potentially interact with or report on nearby epigenetic modifications.

Development of Novel Biochemical and Cell-Based Assays

The unique properties of AmdU make it a valuable component in the development of novel biochemical and cell-based assays. abcam.comyoutube.com The ability to specifically label newly synthesized DNA with a bioorthogonal handle opens up possibilities for creating new assays to study various cellular processes.

For example, the click chemistry reaction used to detect AmdU can be adapted for use in high-throughput screening platforms. This could enable the rapid screening of compound libraries for their effects on cell proliferation. sigmaaldrich.com Furthermore, the ability to attach different reporter molecules to AmdU allows for the development of multiplexed assays where DNA synthesis can be measured simultaneously with other cellular events, such as apoptosis or the expression of specific proteins. lumiprobe.com

The development of DNA-templated click chemistry, where a nucleoside analog incorporated into DNA directs a chemical reaction, is a promising area of research. nih.govsdu.dk This approach could be used to deliver a cytotoxic agent specifically to proliferating cancer cells, representing a novel therapeutic strategy. nih.gov The versatility of the azide group in AmdU makes it an attractive building block for the design of such innovative assays and therapeutic approaches.

Comparative Analysis with Other 5 Substituted 2 Deoxyuridine Analogs

Structure-Activity Relationships Governing Biological Activity

The biological activity of 5-substituted 2'-deoxyuridine (B118206) analogs is intricately linked to the size, electronegativity, and hydrogen-bonding capacity of the substituent at the 5-position. This relationship is often dictated by the specific molecular targets of these compounds, which are typically enzymes involved in nucleotide metabolism, such as thymidylate synthase and thymidine (B127349) kinase.

For antiviral activity, particularly against herpes simplex virus (HSV), the 5-substituent plays a crucial role in the phosphorylation of the nucleoside analog by viral thymidine kinase. Analogs with small, flexible substituents are often better substrates for the viral enzyme compared to the host cell's cytosolic thymidine kinase, leading to selective activation in infected cells. For instance, 5-ethyl-2'-deoxyuridine (Edoxudine) and 5-vinyl-2'-deoxyuridine (B1214878) demonstrate potent antiherpetic activity. The acetoxymethyl group in 5-Acetoxymethyl-2'-deoxyuridine, being a relatively small and flexible ether-linked substituent, is also expected to be well-tolerated by viral thymidine kinase.

In the context of anticancer activity, many 5-substituted 2'-deoxyuridines exert their effects through the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of thymidylate. The 5-substituent can influence the binding affinity of the analog's monophosphate form to the enzyme's active site. For example, 5-fluoro-2'-deoxyuridine (B1346552) (Floxuridine) is a potent TS inhibitor upon conversion to its monophosphate. The electronic properties of the substituent are critical; electron-withdrawing groups can enhance the acidity of the N3 proton, which is important for binding to the enzyme.

The following table summarizes the structure-activity relationships of various 5-substituted 2'-deoxyuridine analogs, highlighting the influence of the 5-substituent on their primary biological activities.

5-SubstituentRepresentative AnalogPrimary Biological ActivityKey Structural Features Influencing Activity
-CH₂OCOCH₃This compoundAntiviral, AnticancerSmall, flexible, potential prodrug characteristics
-F5-Fluoro-2'-deoxyuridineAnticancer (TS inhibitor)Strong electron-withdrawing group
-CH₂CH₃5-Ethyl-2'-deoxyuridineAntiviral (anti-HSV)Small alkyl group, good substrate for viral TK
-I5-Iodo-2'-deoxyuridineAntiviral (anti-HSV)Large, lipophilic halogen
-Br5-Bromo-2'-deoxyuridine (B1667946)Radiosensitizer, AntiviralHalogen with moderate size and electronegativity
-CH=CH₂5-Vinyl-2'-deoxyuridineAntiviral (anti-HSV)Unsaturated, planar group
-CF₃5-Trifluoromethyl-2'-deoxyuridine (Trifluridine)Antiviral (anti-HSV), AnticancerPotent electron-withdrawing group
-CH₂OH5-Hydroxymethyl-2'-deoxyuridine (B45661)Antiviral, AnticancerPolar, hydrogen-bonding group

Differential Mechanisms of Action and Metabolic Fates Among Analogs

The diverse biological activities of 5-substituted 2'-deoxyuridine analogs stem from their distinct mechanisms of action and metabolic pathways. While many share the common feature of acting as nucleoside analogs, the specific enzymatic interactions and subsequent metabolic conversions determine their ultimate cellular effects.

Antiviral Analogs: The primary mechanism for many antiviral 5-substituted 2'-deoxyuridines involves a three-step phosphorylation process to the triphosphate form. This process is often initiated by a viral-encoded thymidine kinase, which is less specific than the host cell's enzyme. The resulting triphosphate analog can then act as an inhibitor of the viral DNA polymerase, either by competing with the natural substrate (dGTP) or by being incorporated into the growing viral DNA chain, leading to chain termination.

Anticancer Analogs: In cancer chemotherapy, the mechanism often revolves around the inhibition of thymidylate synthase (TS). 5-Fluoro-2'-deoxyuridine (FUdR), for instance, is converted intracellularly to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with TS and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, effectively blocking the synthesis of thymidylate and leading to "thymineless death" of rapidly dividing cancer cells. Other analogs may be incorporated into DNA, leading to DNA damage and apoptosis.

The metabolic fate of these analogs is also a critical determinant of their efficacy and toxicity. The 5-substituent can influence susceptibility to catabolic enzymes. For example, the stability of the glycosidic bond can be affected by the 5-substituent, influencing the rate of degradation to the free pyrimidine (B1678525) base.

Impact of the Acetoxymethyl Group on Compound Stability and Bioactivity Compared to Other 5-Substituents

The acetoxymethyl group in this compound introduces unique properties that distinguish it from other 5-substituted analogs. This group can be considered a "prodrug" moiety, as the ester linkage is susceptible to hydrolysis by cellular esterases.

Enhanced Stability and Cellular Uptake: The acetyl group can increase the lipophilicity of the molecule compared to its parent compound, 5-hydroxymethyl-2'-deoxyuridine. This enhanced lipophilicity can facilitate passage across cell membranes, potentially leading to higher intracellular concentrations.

Metabolic Activation: Once inside the cell, the acetoxymethyl group can be cleaved by esterases to yield 5-hydroxymethyl-2'-deoxyuridine. This in situ generation of the active metabolite can be advantageous, potentially leading to a more sustained intracellular concentration of the active form. 5-Hydroxymethyl-2'-deoxyuridine itself exhibits antiviral and antitumor activities. Its monophosphate can inhibit thymidylate synthase, and its triphosphate can be incorporated into DNA.

Comparison with Other Substituents:

Compared to Alkyl Groups (e.g., -CH₂CH₃): The acetoxymethyl group offers a site for metabolic activation that is absent in simple alkyl-substituted analogs like 5-ethyl-2'-deoxyuridine. This introduces an additional layer of metabolic control over the drug's activity.

Compared to Halogens (e.g., -F, -I): Unlike the stable carbon-halogen bonds, the ester linkage in the acetoxymethyl group is designed to be labile. This allows for a targeted release of the active form within the cell.

Compared to the Hydroxymethyl Group (-CH₂OH): this compound can be viewed as a more lipophilic and cell-permeable prodrug of 5-hydroxymethyl-2'-deoxyuridine. This can overcome potential limitations in the cellular uptake of the more polar hydroxymethyl analog.

The following table provides a comparative overview of the impact of different 5-substituents on the stability and bioactivity of 2'-deoxyuridine analogs.

5-SubstituentStability of SubstituentPotential for Metabolic ActivationImpact on LipophilicityConsequence for Bioactivity
-CH₂OCOCH₃Labile (esterase cleavage)Yes (to -CH₂OH)IncreasedProdrug effect, potentially enhanced cellular uptake and sustained release of active form.
-CH₂CH₃StableNoIncreasedDirect activity of the parent compound, relies on phosphorylation.
-FStableNoSlightly IncreasedDirect and potent inhibition of TS by the monophosphate.
-IStableNoSignificantly IncreasedHigh lipophilicity may affect distribution and metabolism; direct activity.
-CH₂OHStable-DecreasedParent compound is active but may have lower cell permeability than its acylated form.

Advanced Research Methodologies for 5 Acetoxymethyl 2 Deoxyuridine Studies

Cell-Based Assays for Proliferation, Viability, and Cell Cycle Analysis

Cell-based assays are fundamental in determining the effects of 5-AOMUdR on cancer cell lines. These assays measure key cellular processes like proliferation, viability, and cell cycle progression.

EdU (5-ethynyl-2'-deoxyuridine) Staining: This modern technique is used to detect DNA synthesis, a hallmark of cell proliferation. nih.gov EdU, a thymidine (B127349) analog, is incorporated into newly synthesized DNA. nih.gov Subsequent detection via a "click" reaction with a fluorescent azide (B81097) allows for sensitive and reliable quantification of proliferating cells. nih.gov Studies have shown that EdU can be used for both pulse and continuous labeling to analyze cell cycle kinetics. nih.gov However, it's important to note that long-term exposure to EdU can affect the viability and cell cycle of some cell lines, such as SK-BR-3 breast cancer cells, while others like BT474 cells appear less affected. nih.gov

CCK-8 (Cell Counting Kit-8) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assays: These are colorimetric assays widely used to assess cell viability and cytotoxicity. dojindo.com The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a yellow-colored formazan (B1609692) dye. dojindo.com The amount of formazan is directly proportional to the number of living cells. dojindo.com CCK-8 is considered more sensitive and less toxic than the MTT assay. dojindo.comwoongbee.com The MTT assay, on the other hand, involves the reduction of MTT to a purple formazan that is insoluble in water and requires a solubilization step with an organic solvent before measurement. woongbee.comdojindo.com Both assays are crucial for determining the impact of compounds like 5-AOMUdR on cell survival.

AssayPrincipleParameter MeasuredAdvantagesConsiderations
EdU StainingIncorporation of a thymidine analog into newly synthesized DNA, followed by fluorescent detection. nih.govCell Proliferation, DNA Synthesis nih.govnih.govHigh sensitivity and quantitative detection of proliferating cells. nih.govPotential for cell cycle arrest and cytotoxicity with long-term exposure in some cell lines. nih.gov
CCK-8 AssayReduction of water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to a soluble formazan. dojindo.comCell Viability, Cytotoxicity dojindo.comHigher sensitivity and lower toxicity compared to MTT; no solubilization step required. dojindo.comwoongbee.comReadout can be interfered with by colored drugs. nih.gov
MTT AssayReduction of MTT by mitochondrial dehydrogenases to an insoluble purple formazan. woongbee.comCell Viability, Mitochondrial Activity woongbee.comdojindo.comWell-established and widely used method.Requires a solubilization step; formazan can be toxic to cells. woongbee.com

Biochemical Assays for Enzyme Kinetics and Inhibition

To understand how 5-AOMUdR functions at a molecular level, biochemical assays are employed to study its interaction with specific enzymes. These assays can determine the kinetics of enzymatic reactions and the inhibitory potential of the compound.

Spectrophotometric and Chromatographic Methods: These are common techniques for monitoring enzyme activity. Spectrophotometric assays measure the change in absorbance of light as a substrate is converted to a product, allowing for the continuous monitoring of the reaction rate. nih.gov For instance, the activity of an enzyme can be determined by observing the rate of deamination of a substrate in the presence of an inhibitor. nih.gov Chromatographic methods, such as high-performance liquid chromatography (HPLC), can be used to separate and quantify the substrate and product of an enzymatic reaction over time, providing detailed kinetic information. These methods are essential for characterizing the inhibitory mechanism of compounds like 5-AOMUdR on target enzymes. nih.gov

Molecular Biology Techniques for Nucleic Acid Analysis

Molecular biology techniques are crucial for investigating the direct effects of 5-AOMUdR on nucleic acids, including its incorporation into DNA and its influence on gene expression.

DNA Incorporation Assays: These assays directly measure the extent to which a nucleoside analog like 5-AOMUdR is incorporated into the DNA of cells. This is a critical step in understanding its mechanism of action, as its incorporation can lead to the inhibition of DNA synthesis and trigger apoptosis. biosynth.com

DNA Adduct Detection: The formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical, is a key event in mutagenesis. Techniques like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) are used to identify and quantify DNA adducts. nih.govnih.gov This method can be used to study adducts formed from precursors like 5'-acetoxyNNN, providing a comprehensive picture of DNA damage. nih.gov Advanced methods like DNA adductomics utilize high-resolution mass spectrometry to screen for and identify a wide range of DNA modifications. frontiersin.orgmdpi.com

Gene Expression Profiling: To understand the broader impact of 5-AOMUdR on cellular function, researchers analyze changes in gene expression. Techniques like RNA sequencing can identify differentially expressed genes in response to treatment. For example, studies on the DNA methyltransferase inhibitor 5-aza-2'-deoxycytidine have shown significant changes in the expression of genes related to various cellular processes. mdpi.com This type of analysis can reveal the pathways and cellular responses affected by the compound. nih.gov

TechniquePrincipleInformation Gained
DNA Incorporation AssaysMeasures the integration of the nucleoside analog into cellular DNA. biosynth.comDirect evidence of the compound's interaction with DNA and its potential to disrupt DNA replication. biosynth.com
DNA Adduct Detection (LC-ESI-MS/MS)Separates and identifies DNA fragments that have been modified by the compound. nih.govnih.govCharacterization and quantification of specific DNA damage events. nih.govnih.gov
Gene Expression Profiling (RNA-Seq)Sequences the entire transcriptome to quantify the expression levels of all genes. mdpi.comComprehensive view of the cellular pathways and biological processes affected by the compound. mdpi.comnih.gov

Isotopic Labeling and Tracer Studies for Metabolic Fate Elucidation

Isotopic labeling and tracer studies are powerful tools for tracking the metabolic fate of 5-AOMUdR within a biological system. By replacing certain atoms in the molecule with their stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can follow the compound and its metabolites through various metabolic pathways. nih.gov

Metabolic flux analysis (MFA) uses data from isotope labeling experiments to quantify the rates of metabolic reactions. nih.govnih.gov This technique provides a detailed map of how the compound is processed by the cell, identifying the enzymes and pathways involved in its activation or degradation. researchgate.net Mass spectrometry and nuclear magnetic resonance (NMR) are the primary analytical tools used to measure the isotopic enrichment in metabolites. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational methods play an increasingly important role in drug discovery and development, providing insights into the molecular interactions of compounds like 5-AOMUdR.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. nih.gov It helps to identify potential binding sites and understand the nature of the interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. mdpi.com

Future Research Directions

Exploration of Novel Synthetic Pathways for Enhanced Yield and Stereocontrol

The synthesis of 5-substituted 2'-deoxyuridines is a critical area for development. Current methodologies for creating compounds like 5-AOMUdR often involve multi-step processes that can be inefficient. Future research should prioritize the development of novel synthetic routes that offer higher yields and greater stereocontrol.

Key research objectives in this area include:

Development of Stereoselective Glycosylation Methods: Investigating new catalysts and reaction conditions to ensure the precise stereochemical configuration at the anomeric center is crucial for biological activity. The stereoselective synthesis of related 2-deoxythiosugars has been achieved using catalysts like silver triflate, suggesting a potential avenue for exploration. nih.govrsc.org

Convergent Synthesis Strategies: Exploring convergent synthetic pathways, where the modified base and the deoxyribose sugar are synthesized separately and then coupled, may offer a more efficient and flexible approach compared to linear synthesis.

Deeper Elucidation of Undiscovered Metabolic Enzymes or Pathways

The metabolic fate of 5-AOMUdR is largely uncharacterized. Understanding how this compound is processed within the cell is fundamental to deciphering its mechanism of action and potential metabolic liabilities. It is known that 5-AOMUdR is phosphorylated to its monophosphate form, which then competitively inhibits DNA polymerase. biosynth.com However, the specific kinases and other enzymes involved in its activation and catabolism are yet to be identified.

Future research should focus on:

Identification of Activating Kinases: Identifying the specific nucleoside and nucleotide kinases responsible for the phosphorylation of 5-AOMUdR to its active triphosphate form is a primary objective.

Characterization of Catabolic Pathways: Investigating the enzymes and pathways responsible for the breakdown and clearance of 5-AOMUdR is essential. This includes exploring the potential role of phosphorylases, such as uridine (B1682114) phosphorylase and thymidine (B127349) phosphorylase, which are known to cleave other nucleoside analogs. drugbank.com

Comparative Metabolomics: Utilizing metabolomic approaches to compare the metabolic profiles of cells treated with 5-AOMUdR to untreated cells could reveal novel metabolic pathways affected by the compound.

Comprehensive Characterization of DNA Repair Pathway Interactions and Consequences

The incorporation of modified nucleosides into DNA can trigger cellular DNA damage responses. For instance, the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) into DNA has been shown to induce DNA damage signaling and apoptosis. nih.gov Similarly, agents like 5-aza-2'-deoxycytidine cause DNA damage by trapping DNA methyltransferases. nih.govresearchgate.net It is plausible that the incorporation of 5-AOMUdR into DNA could also lead to the activation of various DNA repair pathways.

Future investigations should aim to:

Assess DNA Damage Induction: Determine whether the incorporation of 5-AOMUdR into DNA leads to the formation of DNA adducts, single-strand breaks, or double-strand breaks.

Identify Interacting Repair Pathways: Investigate the involvement of specific DNA repair pathways, such as base excision repair (BER), nucleotide excision repair (NER), mismatch repair (MMR), and homologous recombination (HR), in response to 5-AOMUdR-induced DNA damage. mdpi.comnih.gov The role of DNA glycosylases in recognizing and excising modified bases like 5-hydroxy-2'-deoxyuridine (B1206715) suggests a potential mechanism for the repair of 5-AOMUdR-containing DNA. nih.gov

Elucidate the Consequences of Repair Inhibition: Explore the cellular consequences of inhibiting specific DNA repair pathways in combination with 5-AOMUdR treatment. This could reveal synthetic lethal interactions and provide insights into potential combination therapies.

Design and Synthesis of Advanced Prodrug Systems for Targeted Intracellular Delivery

Prodrug strategies are widely employed to enhance the therapeutic properties of drugs, including improved solubility, stability, and targeted delivery. ijpcbs.comnih.gov Designing advanced prodrug systems for 5-AOMUdR could significantly enhance its efficacy and reduce potential off-target effects. benthamscience.comresearchgate.net

Future research in this area could involve:

Enzyme-Activated Prodrugs: Developing prodrugs of 5-AOMUdR that are selectively activated by enzymes that are overexpressed in target cells, such as certain types of cancer cells. This approach has been successfully used for other nucleoside analogs like capecitabine. nih.gov

Targeted Delivery Systems: Conjugating 5-AOMUdR to targeting moieties, such as antibodies or ligands that bind to specific cell surface receptors, could facilitate its delivery to desired tissues or cell populations. nih.gov

Nanoparticle Formulations: Encapsulating 5-AOMUdR within nanoparticles could improve its pharmacokinetic profile, protect it from premature degradation, and facilitate its accumulation at the target site.

Investigating Mechanisms of Selective Cellular Sensitivity and Resistance

A critical aspect of developing any potential therapeutic agent is understanding the factors that determine cellular sensitivity and the mechanisms by which resistance can emerge. The extensive research on resistance to fluoropyrimidines like 5-fluorouracil (B62378) (5-FU) and 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd) provides a valuable framework for investigating these aspects for 5-AOMUdR. mdpi.comnih.govoaepublish.com

Key areas for future investigation include:

Role of Drug Transporters: Investigating the role of influx and efflux transporters in the cellular uptake and removal of 5-AOMUdR. Overexpression of ATP-binding cassette (ABC) transporters is a known mechanism of resistance to various drugs. nih.gov

Alterations in Metabolic Enzymes: Examining whether alterations in the activity of activating kinases or catabolic enzymes contribute to sensitivity or resistance to 5-AOMUdR.

Target Enzyme Modifications: Investigating whether mutations or changes in the expression level of DNA polymerases, the presumed targets of the active metabolite of 5-AOMUdR, can confer resistance.

Dysregulation of Apoptotic Pathways: Exploring how alterations in apoptotic signaling pathways may influence the sensitivity of cells to 5-AOMUdR-induced cell death.

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting and quantifying 5-Acetoxymethyl-2'-deoxyuridine in cellular uptake studies?

  • Answer: Utilize click chemistry protocols adapted from 5-Ethynyl-2'-deoxyuridine (EdU) detection systems. Fluorescent labeling via azide-modified probes (e.g., Alexa Fluor®-azide) can be coupled to the compound's acetyloxymethyl group after cellular incorporation. Fix cells with 4% paraformaldehyde, permeabilize with 0.5% Triton X-100, and perform copper-catalyzed cycloaddition reactions for signal amplification . Quantify fluorescence intensity using flow cytometry or confocal microscopy.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Answer: Follow OSHA-compliant guidelines:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (P95 or higher) for aerosolized particles .
  • Storage: Keep tightly sealed in desiccated conditions at -20°C to prevent hydrolysis .
  • Decontamination: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How does this compound compare to other nucleoside analogs in antiviral research?

  • Answer: Its acetoxymethyl group enhances membrane permeability compared to unmodified deoxyuridine derivatives. Assess antiviral efficacy via DNA/RNA incorporation assays using qPCR or radiolabeled tracers (e.g., ³H-thymidine replacement). Compare inhibition rates of viral replication in models like herpes simplex virus (HSV) or cytomegalovirus (CMV) .

Advanced Research Questions

Q. How can conflicting cytotoxicity data for this compound across cell lines be systematically addressed?

  • Answer: Conduct dose-response studies (e.g., 0.1–100 µM) with standardized endpoints:

  • Assays: Use Cell-Titer Glo® for viability and EdU-based proliferation kits for S-phase progression .
  • Controls: Include 5-Fluorouracil as a positive control for nucleoside analog toxicity.
  • Variables: Account for cell-specific metabolic rates (e.g., thymidine kinase activity) and exposure duration .

Q. What strategies improve tumor-targeted delivery of this compound?

  • Answer: Develop chitosan-based nanoparticles (NPs) using tripolyphosphate cross-linking. Optimize size (100–200 nm) via orthogonal experimental design for enhanced permeability and retention (EPR) effects. Validate tumor accumulation using SPECT/CT imaging with radioiodinated analogs (e.g., ¹²³I-labeled derivatives) .

Q. How to assess the role of this compound in DNA damage response pathways?

  • Answer: Combine γH2AX immunofluorescence with comet assays to quantify double-strand breaks. Co-treat cells with PARP inhibitors (e.g., Olaparib) to evaluate synthetic lethality in BRCA1-deficient models. Use western blotting to monitor ATM/ATR pathway activation .

Q. What experimental controls are essential for distinguishing this compound’s direct antiviral effects from off-target immune modulation?

  • Answer:

  • Pharmacological: Use thymidine rescue experiments to confirm mechanism-specific action.
  • Genetic: Knock out host nucleoside transporters (e.g., hENT1) to isolate uptake-dependent effects.
  • Cytokine Profiling: Perform multiplex ELISA to rule out interferon-mediated antiviral responses .

Methodological Considerations Table

Research Objective Key Methodology Critical Parameters References
Cellular Proliferation AnalysisEdU-click chemistry with azide-fluorophore conjugatesFixation time, Triton X-100 concentration
Toxicity ScreeningATP-based viability assays (Cell-Titer Glo®)Cell density, incubation time post-treatment
Targeted Drug DeliveryChitosan nanoparticle synthesis (TPP cross-linking)NP size, zeta potential, in vitro release kinetics
DNA Damage QuantificationγH2AX foci counting + alkaline comet assayElectrophoresis conditions, neutral vs. alkaline pH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.